molecular formula C51H69N7O10S B2503138 Crbn-6-5-5-vhl

Crbn-6-5-5-vhl

Katalognummer B2503138
Molekulargewicht: 972.2 g/mol
InChI-Schlüssel: LIMCHOLAKDUZDS-XARBDFOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of metal complexes involving Cr(III) and V(IV) with 3-methylpicolinic acid (3-mpaH) was achieved, as detailed in the first study . The complexes were synthesized and then characterized using X-ray diffraction (XRD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their experimental geometric structures. In a separate study, organically templated monodimensional phosphite compounds containing Cr(III) and V(III) were synthesized under hydrothermal conditions . The crystal structures of these compounds were determined using X-ray single-crystal diffraction data, revealing their crystallization in the orthorhombic space group P212121.

Molecular Structure Analysis

The molecular structures of the synthesized complexes were investigated using various spectroscopic techniques. The first study utilized Fourier-transform infrared spectroscopy (FT-IR) and ultraviolet-visible (UV-Vis) spectroscopy to analyze the spectral properties of the Cr(III) and V(IV) complexes . The second study provided detailed crystallographic data, including unit-cell parameters and the arrangement of the metallic ions, which are interconnected by pseudopyramidal phosphite oxoanions and fluorine anions, resulting in a slightly distorted octahedral geometry .

Chemical Reactions Analysis

The chemical reactivity of the synthesized complexes was assessed by evaluating their α-glucosidase inhibitory activity . The Cr(III) and V(IV) complexes exhibited inhibitory activity with IC50 values of greater than 600 µM, indicating a potential for biological applications. The study did not detail further chemical reactions, focusing instead on the inhibitory activity as a measure of chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized complexes were extensively analyzed. Density functional theory (DFT) calculations were performed to obtain optimal molecular structure geometries, vibrational frequencies, electronic spectral properties, refractive index, band gap, and nonlinear optical (NLO) parameters . The NLO results indicated that one of the complexes is a promising candidate for materials with high first- and second-order hyperpolarizability values. Additionally, natural bond orbital (NBO) analysis was conducted to investigate bonding interactions and coordination geometries around the central metal ions . The second study calculated the Dq and Racah parameters from the diffuse reflectance spectra, which are related to the spectroscopic and magnetic properties of the compounds .

Wirkmechanismus

CRBN-6-5-5-VHL exerts its effects by forming a heteroternary complex with cereblon and the VHL E3 ligase. This complex facilitates the ubiquitination of cereblon, marking it for degradation by the proteasome. The molecular targets involved include cereblon and the VHL E3 ligase, and the pathway involves the ubiquitin-proteasome system .

Zukünftige Richtungen

CRBN-6-5-5-VHL was initially developed by the University of Bonn . Its global highest R&D status is pending . It has potential therapeutic value .

Relevant Papers

The relevant papers for this compound include a study by Steinebach et al (2019) on PROTAC-mediated crosstalk between E3 ligases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CRBN-6-5-5-VHL involves the conjugation of a cereblon ligand to a VHL ligand via a linker. The cereblon ligand is typically derived from pomalidomide, while the VHL ligand is derived from VH032-amine . The synthetic route generally includes the following steps:

    Synthesis of the cereblon ligand: This involves the modification of pomalidomide to introduce functional groups that can be used for conjugation.

    Synthesis of the VHL ligand: This involves the modification of VH032-amine to introduce functional groups for conjugation.

    Linker synthesis: The linker is synthesized separately and contains functional groups that can react with both the cereblon and VHL ligands.

    Conjugation: The cereblon ligand, VHL ligand, and linker are conjugated together under specific reaction conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Analyse Chemischer Reaktionen

Types of Reactions

CRBN-6-5-5-VHL primarily undergoes reactions related to its function as a PROTAC. These include:

Common Reagents and Conditions

Major Products

The major product of the reactions involving this compound is the ubiquitinated cereblon, which is subsequently degraded by the proteasome .

Eigenschaften

IUPAC Name

(2S,4R)-1-[(2S)-2-[5-[5-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexoxy]pentoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H69N7O10S/c1-33-44(69-32-54-33)35-20-18-34(19-21-35)30-53-46(62)40-29-36(59)31-57(40)50(66)45(51(2,3)4)55-41(60)17-8-13-28-68-27-12-7-11-26-67-25-10-6-5-9-24-52-38-16-14-15-37-43(38)49(65)58(48(37)64)39-22-23-42(61)56-47(39)63/h14-16,18-21,32,36,39-40,45,52,59H,5-13,17,22-31H2,1-4H3,(H,53,62)(H,55,60)(H,56,61,63)/t36-,39?,40+,45-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMCHOLAKDUZDS-XARBDFOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H69N7O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

972.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.